Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate
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Overview
Description
Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a carbamate group, and a pyrazine ring substituted with a thiophene moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazinamide derivatives, have been shown to exhibit significant anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Based on the anti-tubercular activity of similar compounds, it can be inferred that it might interact with specific enzymes or proteins in the mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Biochemical Pathways
Considering the anti-tubercular activity of similar compounds, it can be hypothesized that it might interfere with the synthesis of essential components of the bacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Result of Action
Based on the anti-tubercular activity of similar compounds, it can be inferred that it might lead to the death of mycobacterium tuberculosis cells, thereby helping in the treatment of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzyl carbamate derivative and a pyrazine derivative substituted with a thiophene group. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(3-thiophen-3-ylpyrazin-2-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-17(11-23-19(25)26-12-14-4-2-1-3-5-14)22-10-16-18(21-8-7-20-16)15-6-9-27-13-15/h1-9,13H,10-12H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEQHXZATCZJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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